molecular formula C18H22N2O4S B4815370 N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide

N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B4815370
M. Wt: 362.4 g/mol
InChI Key: YMXIFFOPMQLPSM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group, an ethylsulfamoyl group, and a methoxybenzamide group. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,6-dimethylaniline with ethylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methoxybenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-(2,6-dimethylphenyl)-4-(ethylsulfamoyl)benzamide: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(2,6-dimethylphenyl)-3-(methylsulfamoyl)-4-methoxybenzamide: The presence of a methylsulfamoyl group instead of an ethylsulfamoyl group can lead to differences in chemical properties and applications.

    N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-hydroxybenzamide:

These comparisons highlight the uniqueness of this compound and its specific applications in various fields.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-19-25(22,23)16-11-14(9-10-15(16)24-4)18(21)20-17-12(2)7-6-8-13(17)3/h6-11,19H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIFFOPMQLPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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